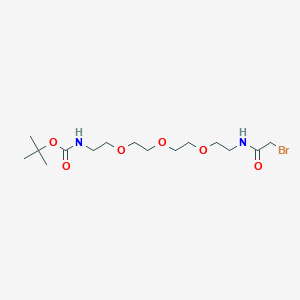

Bromoacetamido-PEG3-Boc-amine

Übersicht

Beschreibung

Bromoacetamido-PEG3-Boc-amin ist ein Polyethylenglykol-(PEG)-Derivat, das eine tert-Butyloxycarbonyl-(Boc)-geschützte Aminogruppe und eine Bromidgruppe enthält. Die Verbindung ist bekannt für ihren hydrophilen PEG-Spacer, der ihre Löslichkeit in wässrigen Medien erhöht. Die Boc-geschützte Aminogruppe kann unter milden sauren Bedingungen entschützt werden, während die Bromidgruppe als eine ausgezeichnete Abgangsgruppe für nucleophile Substitutionsreaktionen dient .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bromoacetamido-PEG3-Boc-amin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die PEG-Anknüpfung und Schutz-/Entschützungsschritte umfassen. Die Synthese umfasst in der Regel die folgenden Schritte:

PEG-Anknüpfung: Der erste Schritt beinhaltet die Anknüpfung einer PEG-Kette an ein geeignetes Ausgangsmaterial.

Bromierung: Das PEG-modifizierte Zwischenprodukt wird anschließend bromiert, um die Bromidgruppe einzuführen.

Boc-Schutz: Der letzte Schritt beinhaltet den Schutz der Aminogruppe mit einer Boc-Gruppe, um Bromoacetamido-PEG3-Boc-amin zu erhalten

Industrielle Produktionsmethoden

Die industrielle Produktion von Bromoacetamido-PEG3-Boc-amin folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in Reagenzienqualität für Forschungszwecke hergestellt .

Analyse Chemischer Reaktionen

Reaktionstypen

Bromoacetamido-PEG3-Boc-amin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Nucleophile Substitution: Die Bromidgruppe wirkt als Abgangsgruppe, wodurch Nucleophile diese ersetzen können.

Entschützung: Die Boc-geschützte Aminogruppe kann unter milden sauren Bedingungen entschützt werden, um das freie Amin zu erhalten

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Nucleophile sind Amine, Thiole und Alkohole. Die Reaktion erfolgt typischerweise unter milden Bedingungen unter Verwendung einer Base.

Entschützung: Milde saure Bedingungen, wie z. B. die Verwendung von Trifluoressigsäure (TFA), werden verwendet, um die Boc-Schutzgruppe zu entfernen

Hauptprodukte

Nucleophile Substitution: Die Hauptprodukte sind die substituierten PEG-Derivate, bei denen die Bromidgruppe durch das Nucleophil ersetzt wird.

Entschützung: Das Hauptprodukt ist das freie Aminderivat der PEG-Kette

Wissenschaftliche Forschungsanwendungen

Bromoacetamido-PEG3-Boc-amin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Industrie: Anwendung bei der Produktion von Spezialpolymeren und Materialien mit einzigartigen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von Bromoacetamido-PEG3-Boc-amin beinhaltet seine Rolle als PEG-Linker und seine Fähigkeit, nucleophile Substitutionsreaktionen einzugehen. Die Bromidgruppe dient als Abgangsgruppe, wodurch Nucleophile an die PEG-Kette angehängt werden können. Die Boc-geschützte Aminogruppe kann entschützt werden, um ein freies Amin zu erhalten, das mit anderen funktionellen Gruppen weiter reagieren kann. Der hydrophile PEG-Spacer verbessert die Löslichkeit und Stabilität der Verbindung in wässrigen Medien .

Wirkmechanismus

The mechanism of action of Bromoacetamido-PEG3-Boc-amine involves its role as a PEG linker and its ability to undergo nucleophilic substitution reactions. The bromide group serves as a leaving group, allowing nucleophiles to attach to the PEG chain. The Boc-protected amine can be deprotected to yield a free amine, which can further react with other functional groups. The hydrophilic PEG spacer enhances the solubility and stability of the compound in aqueous media .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bromoacetamido-PEG2-Boc-amin: Enthält eine kürzere PEG-Kette, aber ähnliche funktionelle Gruppen.

Bromoacetamido-PEG4-Boc-amin: Enthält eine längere PEG-Kette mit ähnlichen funktionellen Gruppen.

Einzigartigkeit

Bromoacetamido-PEG3-Boc-amin ist einzigartig aufgrund seiner spezifischen PEG-Kettenlänge, die ein optimales Gleichgewicht zwischen Löslichkeit und Reaktivität bietet. Die Kombination der Bromidgruppe und der Boc-geschützten Aminogruppe macht sie zu einer vielseitigen Verbindung für verschiedene Biokonjugations- und Syntheseanwendungen .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29BrN2O6/c1-15(2,3)24-14(20)18-5-7-22-9-11-23-10-8-21-6-4-17-13(19)12-16/h4-12H2,1-3H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDJJTQGFJMIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901129321 | |

| Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421933-39-2 | |

| Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421933-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

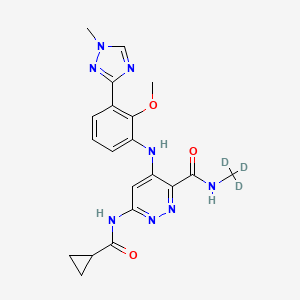

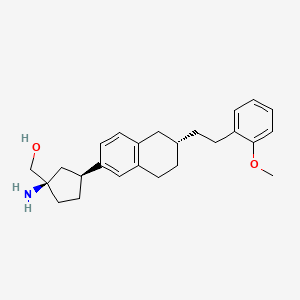

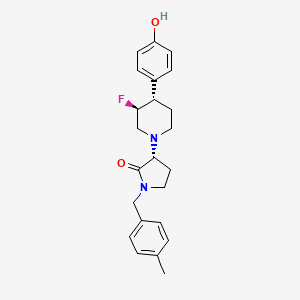

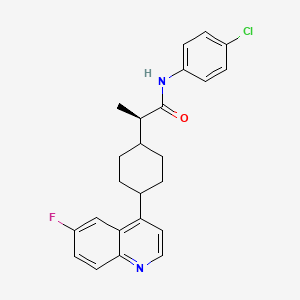

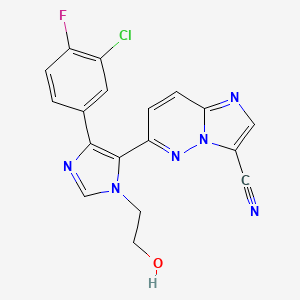

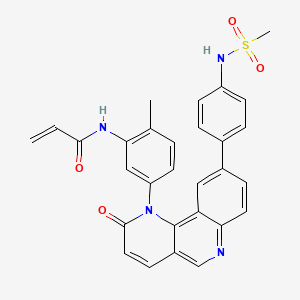

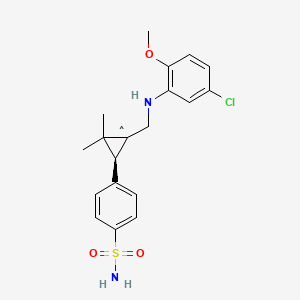

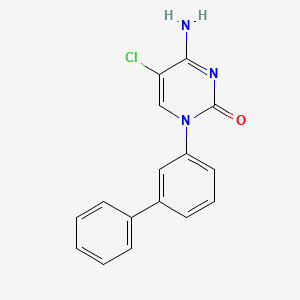

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.